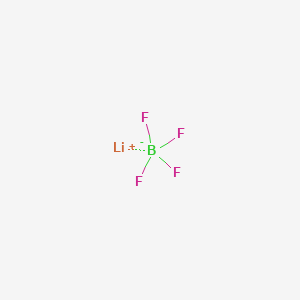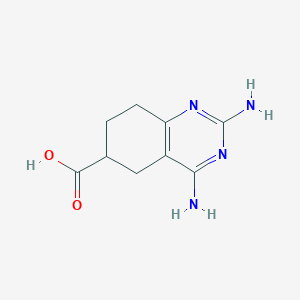
Cupric bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) bromide, also known as cupric bromide, is an inorganic compound with the chemical formula CuBr₂. It is a dark brown solid at room temperature and is known for its various applications in different fields. The compound has a molar mass of approximately 223.37 g/mol and exhibits a relatively high melting point of 498 °C and a boiling point of 900 °C .
Mechanism of Action
Target of Action
Copper(II) bromide (CuBr2) is a chemical compound that primarily targets enzymes and biochemical processes within cells . It is known to be a catalyst in cross-coupling reactions, a co-catalyst in Sonogashira coupling, and a Lewis acid in enantioselective addition of alkynes .
Mode of Action
Copper(II) bromide interacts with its targets by acting as a brominating agent in organic synthesis . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapor formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Biochemical Pathways
Copper(II) bromide affects several biochemical pathways. Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis . Copper(II) bromide is also used in pathways related to ROS generation .
Pharmacokinetics
It is known that copper(ii) bromide is soluble in water, alcohol, acetone, and ammonia, but insoluble in benzene, ether, ethyl ether, and sulfuric acid . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Copper(II) bromide’s action are diverse. It is used in photographic processing as an intensifier . In the context of organic synthesis, it serves as a brominating agent . It is also used in the copper vapor laser, a class of laser where the medium is copper bromide vapor formed in-situ from hydrogen bromide reacting with the copper discharge tube .
Action Environment
The action of Copper(II) bromide can be influenced by environmental factors. For instance, the compound forms an unstable tetrahydrate CuBr2·4H2O. If heated above 18 °C, it releases water to produce the anhydrous form . Moreover, the presence of both Copper(II) bromide and sunlight was found to induce large production of CH3Br and CH3Cl .
Biochemical Analysis
Biochemical Properties
Copper(II) bromide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of new complexes with sorbic acid to enhance its antibacterial, antibiofilm, and anticancer properties .
Cellular Effects
Copper(II) bromide has shown significant effects on various types of cells and cellular processes . For example, it has been observed to inhibit the growth of human colon carcinoma cell line (HCT-116 cells) when used in certain complexes .
Molecular Mechanism
At the molecular level, Copper(II) bromide exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(II) bromide have been observed to change over time . For instance, it has been used in the synthesis of new complexes with sorbic acid, which have shown enhanced antibacterial, antibiofilm, and anticancer properties over time .
Dosage Effects in Animal Models
The effects of Copper(II) bromide vary with different dosages in animal models . For instance, it has been observed to have a relatively low cytotoxic effect on murine mammary carcinoma cell line, 4T1, a moderate effect on murine colon carcinoma cell line, CT26, and a relatively high cytotoxicity toward murine lung cancer cells, LLC1 .
Metabolic Pathways
Copper(II) bromide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Copper(II) bromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Copper(II) bromide can be synthesized through several methods:
Reaction of Copper(II) Sulfate with Sodium Bromide: This method involves the reaction of copper(II) sulfate with sodium bromide, resulting in the formation of copper(II) bromide precipitate. The reaction can be represented as[ \text{CuSO}_4 + 2 \text{NaBr} \rightarrow \text{CuBr}_2 + \text{Na}_2\text{SO}_4 ]
Reaction of Copper Oxide with Hydrobromic Acid: Another method involves the reaction of copper oxide with hydrobromic acid, producing copper(II) bromide and water[ \text{CuO} + 2 \text{HBr} \rightarrow \text{CuBr}_2 + \text{H}_2\text{O} ]
Recrystallization: The tetrahydrate form of copper(II) bromide can be produced by recrystallizing solutions of copper(II) bromide at 0 °C.
Chemical Reactions Analysis
Copper(II) bromide undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(II) bromide can act as an oxidizing agent in certain reactions. For example, it can be reduced to copper(I) bromide.
Substitution Reactions: It is used as a brominating agent in organic synthesis, where it can substitute bromine atoms into organic molecules.
Complex Formation: Copper(II) bromide can form complexes with various ligands, which are useful in catalysis and other chemical processes.
Scientific Research Applications
Copper(II) bromide has a wide range of applications in scientific research and industry:
Photographic Processing: It is used as an intensifier in photographic processing.
Organic Synthesis: Copper(II) bromide serves as a catalyst in organic synthesis and as a brominating agent.
Laser Technology: It is used in the construction of copper bromide lasers, which generate yellow and green light outputs. These lasers are used in dermatology treatments and high-resolution printing.
Medical Applications: Copper(II) bromide is used as an antiseptic in medicine
Comparison with Similar Compounds
Copper(II) bromide can be compared with other similar compounds, such as:
Copper(II) Chloride (CuCl₂): Similar to copper(II) bromide, copper(II) chloride is used in organic synthesis and as a catalyst. it has different physical properties and reactivity.
Copper(I) Bromide (CuBr): Copper(I) bromide is another bromide compound of copper, but it has a different oxidation state and reactivity compared to copper(II) bromide.
Nickel(II) Bromide (NiBr₂): This compound is used in similar applications as copper(II) bromide, such as in catalysis and organic synthesis
Copper(II) bromide stands out due to its unique properties and applications, particularly in laser technology and photographic processing.
Properties
CAS No. |
7789-45-9 |
|---|---|
Molecular Formula |
Br2Cu |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
InChI Key |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
SMILES |
[Cu](Br)Br |
Canonical SMILES |
[Cu+2].[Br-].[Br-] |
boiling_point |
900 °C |
Color/Form |
Almost black, iodine like, monoclinic crystals or crystalline powde |
density |
4.77 at 68 °F (USCG, 1999) 4.710 @ 20 °C/4 °C |
melting_point |
928 °F (USCG, 1999) 498 °C |
Key on ui other cas no. |
7789-45-9 |
physical_description |
Copper(ii) bromide is an odorless black solid. Sinks and mixes with water. (USCG, 1999) |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
solubility |
Very sol in water; sol in alcohol, acetone, ammonia; practically insol in benzene, ether, concentrated sulfuric acid Very sol in water; sol in ethanol, acetone; insoluble in benzene, ethyl ether 126 parts/100 parts water Anhydrous product is very soluble in water (55.7 g/100g solution) and soluble in ethanol and acetone. |
Synonyms |
Copper Dibromide; Copper(II) Bromide; Cupric Bromide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)













